molecular formula C14H12F5N3O3S B2864037 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1704565-22-9

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2864037
CAS No.: 1704565-22-9
M. Wt: 397.32
InChI Key: KXSUGMBBPOIQHL-UHFFFAOYSA-N
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Description

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a sulfonyl group, and an oxadiazole ring, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling processes.

Comparison with Similar Compounds

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole: This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions with molecular targets.

    2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-phenyl-1,3,4-oxadiazole: This compound has a phenyl group instead of a trifluoromethyl group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a novel organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group attached to a difluorophenyl moiety, and a trifluoromethyl-substituted oxadiazole. Its molecular formula is C15_{15}H14_{14}F3_{3}N3_{3}O2_{2}S. The unique combination of functional groups enhances its stability and lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step procedures. Key steps include:

  • Formation of the piperidine derivative : This may involve nucleophilic substitution reactions where the piperidine ring is formed or modified.
  • Oxadiazole formation : The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Final coupling : The sulfonyl group is introduced to the difluorophenyl moiety during the final steps of synthesis.

Optimization of these synthetic routes can enhance yield and reduce costs, often employing continuous flow reactors for better control over reaction conditions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The compound's IC50_{50} values against these cell lines are crucial for evaluating its efficacy.

Cell LineIC50_{50} (µM)
HeLa2.14±0.003
CaCo-20.63±0.001
H9c26.28±0.003

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathways:

  • Histone Deacetylase (HDAC) : Exhibits inhibitory potency which is significant in cancer therapy.
  • Carbonic Anhydrase (CA) : Important for regulating pH and CO2_{2} transport in tissues.

The inhibition of these enzymes suggests potential applications in treating cancer and other diseases .

Antimicrobial Activity

Preliminary studies indicate that oxadiazole derivatives can exhibit antibacterial and antifungal activities. The presence of the sulfonamide group may enhance binding affinity to biological targets involved in microbial resistance mechanisms .

Molecular docking studies have provided insights into the mechanism of action of this compound. It appears to interact with key amino acid residues in enzyme active sites, which may elucidate its inhibitory effects on enzyme activity. Understanding these interactions is crucial for optimizing the pharmacological profile of the compound.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Properties : A derivative showed an IC50_{50} value as low as 1.143 µM against renal cancer cells, indicating high selectivity and potency .
  • Research on Enzyme Inhibition : Compounds bearing oxadiazole rings were found to inhibit HDAC with varying degrees of potency, suggesting their role as potential therapeutic agents in oncology .

Properties

IUPAC Name

2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5N3O3S/c15-9-1-2-10(16)11(7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUGMBBPOIQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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